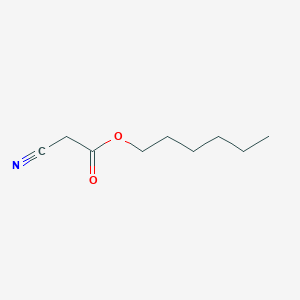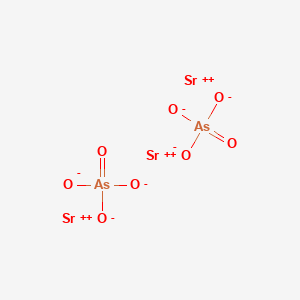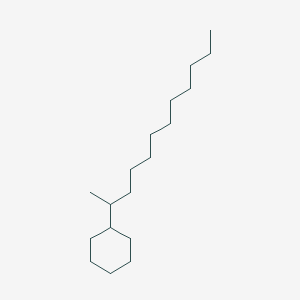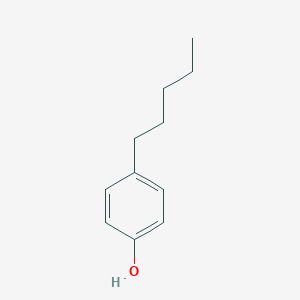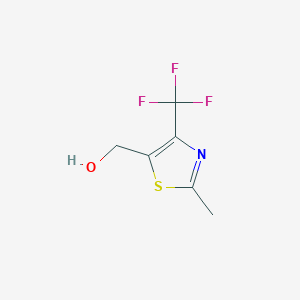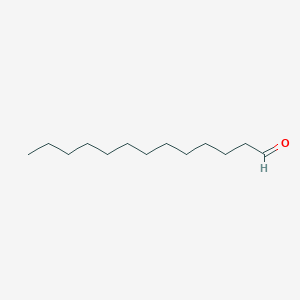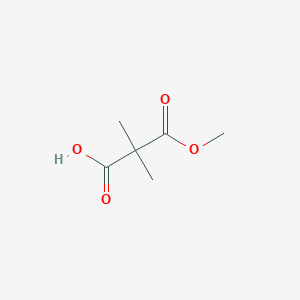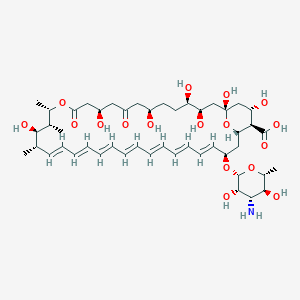
Dimethyl sulfide borane
Vue d'ensemble
Description
Dimethyl sulfide borane, also known as Borane Dimethyl Sulfide (BMS), is a versatile and powerful borane reagent used for hydroboration and reduction reactions . It has a higher solubility and greater stability than other borane reagents such as borane-tetrahydrofuran .
Synthesis Analysis
BMS is generally made by absorbing diborane into dimethyl sulfide . It can also be purified through bulb-to-bulb vacuum transfer .Molecular Structure Analysis
The exact structure of BMS is unknown, but X-ray crystallography has revealed that the boron center has a tetrahedral geometry . The molecular formula of BMS is C2H9BS .Chemical Reactions Analysis
BMS is a popular choice for hydroboration reactions . It is used in the reduction of aldehydes, ketones, epoxides, and carboxylic acids to give corresponding alcohols . It is also involved in the Corey-Itsuno reduction .Physical And Chemical Properties Analysis
BMS is a colorless liquid with a density of 0.801 g/mL . It is highly soluble with ethyl ether, dichloromethane, xylene, hexane, benzene, dimethyl ether, toluene, ethyl acetate, methylene chloride, and other solvents .Applications De Recherche Scientifique
Hydroborations
Borane-dimethyl sulfide (BMS) is commonly used in hydroboration reactions . In these reactions, the dimethylsulfide dissociates in situ, liberating diborane, which rapidly adds to unsaturated bonds. The resulting organoborane compounds are useful intermediates in organic synthesis . Boranes add to alkenes in an anti-Markovnikov fashion and allow conversion of alkynes to the corresponding cis-alkenes .
Reductions
BMS has been employed for the reduction of many functional groups . Reductions of aldehydes, ketones, epoxides, esters, and carboxylic acids give the corresponding alcohols . Lactones are reduced to diols, and nitriles are reduced to amines . Acid chlorides are not reduced by BMS .
Corey–Itsuno Reduction
Borane dimethylsulfide is one of the most common bulk reducing agents used in the Corey–Itsuno reduction . The dimethylsulfide ligand attenuates the reactivity of the borane. Activation by the nitrogen of the chiral oxazaborolidine catalyst of the stoichiometric reducing agent allows for asymmetric control of the reagent .
Preparation of Organoborane Compounds
BMS is a mediator for hydroboration reaction for the preparation of organoborane compounds, which are utilized as key intermediates in organic synthesis .
Conversion of Ozonides to Alcohols
Borane-dimethyl sulfide (BH3Me2S) can be used for the conversion of ozonides to alcohols .
Enantioselective Reduction of Ketones
Borane-dimethyl sulfide (BH3Me2S) can be used for enantioselective reduction of ketones to chiral secondary alcohols in the presence of C3-symmetric tripodal hydroxyamide as a ligand .
Preparation of Highly Pure Semiconductor
Borane-dimethyl sulfide is used as an intermediate in the preparation of highly pure semiconductor .
One-Pot Conversion of Alkynes into 1,2-diols
Borane dimethyl sulfide complex (BMS) solution may be used in one-pot conversion of alkynes into 1,2-diols .
Mécanisme D'action
Target of Action
Dimethyl Sulfide Borane, also known as Borane-Dimethyl Sulfide (BMS), is a complexed borane reagent . It primarily targets unsaturated bonds in organic compounds during hydroboration reactions . The compound is used for the preparation of organoborane compounds, which are key intermediates in organic synthesis .
Mode of Action
BMS acts as a mediator for hydroboration reactions . In these reactions, the dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to the unsaturated bonds . This interaction results in the formation of organoborane compounds .
Biochemical Pathways
The primary biochemical pathway affected by BMS is the hydroboration reaction pathway . Boranes add to alkenes in an anti-Markovnikov fashion and allow conversion of alkynes to the corresponding cis-alkenes . The resulting organoborane compounds serve as useful intermediates in various organic synthesis pathways .
Pharmacokinetics
It’s worth noting that bms is soluble in most aprotic solvents , which can influence its distribution and reactivity in a chemical reaction environment.
Result of Action
The primary result of BMS’s action is the formation of organoborane compounds . These compounds are useful intermediates in organic synthesis . BMS has been employed for the reduction of many functional groups. Reductions of aldehydes, ketones, epoxides, esters, and carboxylic acids give the corresponding alcohols .
Action Environment
BMS is sensitive to environmental factors. It is more stable and has higher solubility compared to other borane reagents . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction . It reacts violently with water and is extremely flammable . Therefore, it must be handled with care in a controlled environment .
Safety and Hazards
Orientations Futures
BMS is now a popular choice for hydroboration reactions . It is commercially available at much higher concentrations than its tetrahydrofuran counterpart and does not require sodium borohydride as a stabilizer, which could result in undesired side reactions . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction .
Propriétés
InChI |
InChI=1S/C2H6S.B/c1-3-2;/h1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQRPQCQMGVWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl sulfide borane | |
CAS RN |
13292-87-0 | |
| Record name | Boron, trihydro[thiobis[methane]]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl sulphide--borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



